![molecular formula C15H23N3O B1452955 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline CAS No. 1154107-19-3](/img/structure/B1452955.png)
5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline
Descripción general
Descripción
The compound “5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline” is a complex organic molecule. It is related to the class of compounds known as piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been efficiently prepared via highly accelerated N-formylation of N-isopropylpiperazine . Another study reported the synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors .Aplicaciones Científicas De Investigación
Ring Transformations in Chemical Synthesis
A study by Kurihara, Tani, and Nasu (1981) explored the ring transformations of certain pyrazolo compounds in the presence of N-methylaniline, leading to the formation of various ring-transformed products. This research highlights the potential of 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline in chemical synthesis and its role in forming complex organic structures (Kurihara, Tani, & Nasu, 1981).
Antimicrobial Agent Development
Al‐Azmi and Mahmoud (2020) synthesized novel derivatives involving the compound of interest and evaluated their antimicrobial activities. This suggests its potential use in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Structural and Bond Analysis
Research by Portilla et al. (2007) examined the hydrogen-bonded chains and sheets in methyl derivatives, including those related to the compound . This study contributes to understanding the structural and bonding characteristics of such compounds (Portilla et al., 2007).
Solution-State Structure Investigation
Eriksson, Arvidsson, and Davidsson (1999) investigated the solution-state structure of a complex involving diethylzinc and a dilithiated compound related to 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline, highlighting its potential in asymmetric alkylation reactions (Eriksson, Arvidsson, & Davidsson, 1999).
Synthesis of Nootropic Agents
Valenta et al. (1994) discussed the synthesis of certain nootropic agents, including derivatives involving the compound in focus, indicating its potential application in cognitive enhancement drug development (Valenta, Urban, Taimr, & Polívka, 1994).
Role in Catalytic Reactions
A study by Patel and Park (2015) demonstrated the synthesis of piperazine-based thiazolidinones using 5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline, highlighting its role in catalytic reactions, especially for antimicrobial applications (Patel & Park, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-amino-4-methylphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)17-6-8-18(9-7-17)15(19)13-5-4-12(3)14(16)10-13/h4-5,10-11H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSSQAKGBTOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



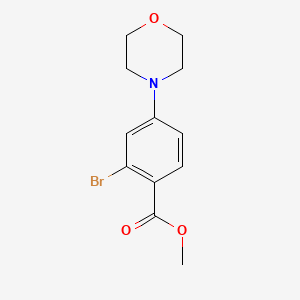
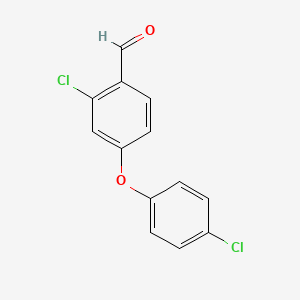
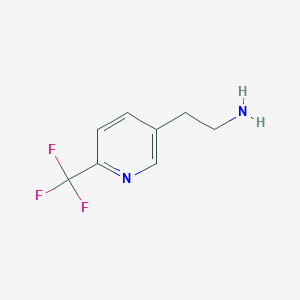

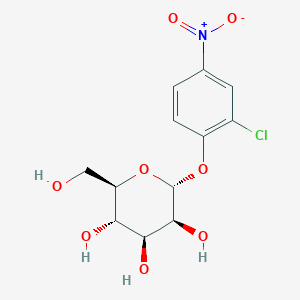
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)

![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)
![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
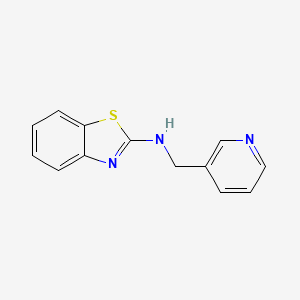
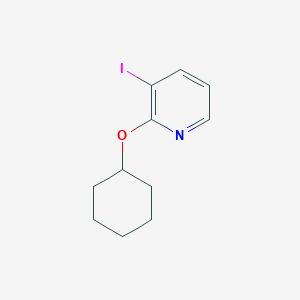
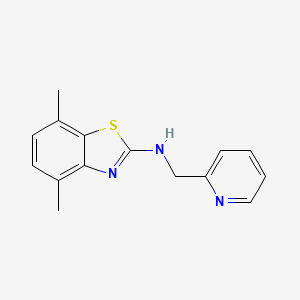
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)